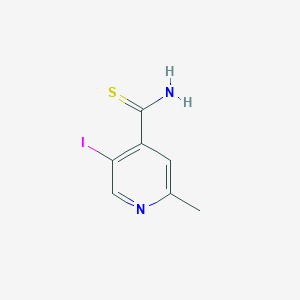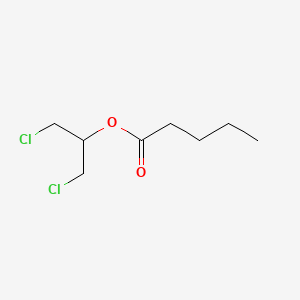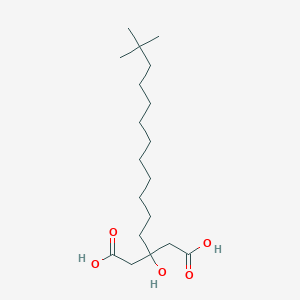![molecular formula C11H14N2O2 B14384932 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one CAS No. 89970-18-3](/img/structure/B14384932.png)
1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one is a heterocyclic compound that features a unique structure combining elements of pyridine and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-amino-3-hydroxypyridine with 2,2-dimethyl-3-bromo-1-propanol under basic conditions to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the desired oxazine ring structure .
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazine ring to a more saturated form.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and temperature control to ensure selective and efficient transformations .
Scientific Research Applications
1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it can bind to specific receptors on cell surfaces, triggering signaling cascades that result in various biological effects .
Comparison with Similar Compounds
1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one can be compared to other heterocyclic compounds such as:
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrimidine derivatives: Used in the development of antiviral and anticancer drugs due to their ability to interfere with nucleic acid synthesis.
Indole derivatives: Important in the synthesis of natural products and pharmaceuticals, with applications in treating various diseases.
The uniqueness of this compound lies in its combined pyridine and oxazine ring structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
89970-18-3 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2,2-dimethyl-3H-pyrido[3,2-b][1,4]oxazin-4-yl)ethanone |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-7-11(2,3)15-9-5-4-6-12-10(9)13/h4-6H,7H2,1-3H3 |
InChI Key |
QVBQKMUDQNEHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(OC2=C1N=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol](/img/structure/B14384854.png)
![N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea](/img/structure/B14384855.png)


![tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane](/img/structure/B14384865.png)

![Spiro[1,3-benzodithiole-2,1'-cycloheptane]](/img/structure/B14384887.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14384891.png)


![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)



